molecular formula C17H11ClO4 B12002576 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Cat. No.: B12002576
M. Wt: 314.7 g/mol
InChI Key: IXWMFHNZFWMSLK-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C17H11ClO4 and a molecular weight of 314.728 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate typically involves the reaction of 6-chloro-4-phenylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
  • 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Uniqueness

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Molecular Characteristics:

  • Molecular Formula: C17H11ClO4
  • Molecular Weight: 314.73 g/mol
  • IUPAC Name: (6-chloro-2-oxo-4-phenylchromen-7-yl) acetate

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-4-phenylcoumarin with acetic anhydride in the presence of a catalyst like pyridine. This method ensures high yields and purity of the acetate derivative, making it suitable for further biological studies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity:
    • The compound has demonstrated strong antioxidant properties, which are crucial in combating oxidative stress-related diseases .
  • Antimicrobial Properties:
    • Studies have shown that it possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Potential:
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects:
    • The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's therapy .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition:
    • The compound inhibits key enzymes involved in neurotransmitter breakdown (AChE and BuChE), enhancing cholinergic signaling in the brain .
  • Metal Chelation:
    • It shows potential metal-chelating properties, which may help reduce metal-induced oxidative stress in neuronal cells .
  • Cellular Signaling Modulation:
    • The compound may modulate various signaling pathways related to inflammation and apoptosis, contributing to its anticancer and neuroprotective effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-y acetate:

StudyFindings
Study 1Demonstrated significant antioxidant activity with IC50 values comparable to established antioxidants .
Study 2Showed potent AChE inhibition with IC50 values lower than those of standard drugs used in Alzheimer's treatment .
Study 3Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results .

Properties

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) acetate

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-16-9-15-13(7-14(16)18)12(8-17(20)22-15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

IXWMFHNZFWMSLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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